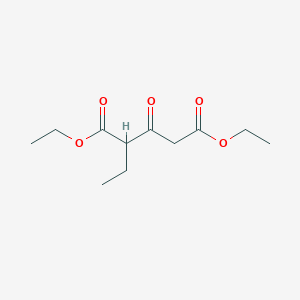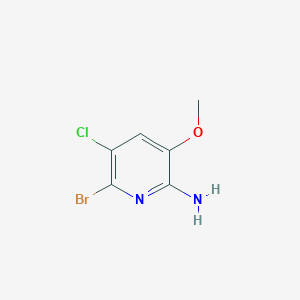
Bis(pentamethylcyclopentadienyl)hafniumdichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride is a chemical compound with the molecular formula C20H30Cl2Hf. It is a metallocene complex where hafnium is sandwiched between two pentamethylcyclopentadienyl ligands and coordinated with two chloride ions. This compound is known for its applications in catalysis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride can be synthesized through the reaction of hafnium tetrachloride with pentamethylcyclopentadiene in the presence of a base. The reaction typically proceeds as follows:
HfCl4+2C5(CH3)5H→Hf(C5(CH3)5)2Cl2+2HCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products .
Industrial Production Methods
Industrial production methods for bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The hafnium center can undergo oxidation or reduction, altering the oxidation state of the metal.
Coordination Reactions: The compound can form coordination complexes with other ligands
Common Reagents and Conditions
Common reagents used in reactions with bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride include alkyl halides, aryl halides, and various ligands. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions with bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can produce alkyl-substituted hafnium complexes .
Applications De Recherche Scientifique
Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is used in the synthesis of advanced materials, such as hafnium-based ceramics and thin films.
Biological Research: It is studied for its potential biological activity and interactions with biomolecules.
Medical Research: The compound is investigated for its potential use in medical imaging and as a therapeutic agent
Mécanisme D'action
The mechanism of action of bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride involves the coordination of the hafnium center with various ligands. The pentamethylcyclopentadienyl ligands stabilize the hafnium center, allowing it to participate in various chemical reactions. The chloride ligands can be easily substituted, making the compound versatile in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(cyclopentadienyl)hafnium(IV) dichloride: Similar structure but with cyclopentadienyl ligands instead of pentamethylcyclopentadienyl.
Bis(pentamethylcyclopentadienyl)zirconium(IV) dichloride: Similar structure but with zirconium instead of hafnium.
Bis(pentamethylcyclopentadienyl)titanium(IV) dichloride: Similar structure but with titanium instead of hafnium
Uniqueness
Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride is unique due to the presence of pentamethylcyclopentadienyl ligands, which provide greater stability and reactivity compared to cyclopentadienyl ligands. The hafnium center also imparts unique properties, making the compound valuable in various applications .
Propriétés
Formule moléculaire |
C20H30Cl2Hf |
|---|---|
Poids moléculaire |
519.8 g/mol |
Nom IUPAC |
hafnium(4+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;dichloride |
InChI |
InChI=1S/2C10H15.2ClH.Hf/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
WOVAPSKRUGQYQX-UHFFFAOYSA-L |
SMILES canonique |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Hf+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide](/img/structure/B13977292.png)
![6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1h,3h)-pyrimidinedione](/img/structure/B13977295.png)

